Cas no 2249694-39-9 ((E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide)
![(E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide structure](https://it.kuujia.com/scimg/cas/2249694-39-9x500.png)
2249694-39-9 structure
Nome del prodotto:(E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide
(E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide
- EN300-26606137
- 2249694-39-9
- Z3016328591
- 2-(4-chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethene-1-sulfonamide
- (E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide
-
- Inchi: 1S/C14H14ClN3O3S/c15-12-4-2-11(3-5-12)6-9-22(19,20)18-14(7-1-8-14)13-16-10-21-17-13/h2-6,9-10,18H,1,7-8H2/b9-6+
- Chiave InChI: KZQUHNQTFMEPDN-RMKNXTFCSA-N
- Sorrisi: ClC1C=CC(=CC=1)/C=C/S(NC1(C2=NOC=N2)CCC1)(=O)=O
Proprietà calcolate
- Massa esatta: 339.0444402g/mol
- Massa monoisotopica: 339.0444402g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 22
- Conta legami ruotabili: 5
- Complessità: 508
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 93.5Ų
- XLogP3: 2.4
Proprietà sperimentali
- Densità: 1.47±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 527.1±60.0 °C(Predicted)
- pka: 5.88±0.20(Predicted)
(E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26606137-0.1g |
2-(4-chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethene-1-sulfonamide |
2249694-39-9 | 95.0% | 0.1g |
$930.0 | 2025-03-20 | |
Enamine | EN300-26606137-2.5g |
2-(4-chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethene-1-sulfonamide |
2249694-39-9 | 95.0% | 2.5g |
$2071.0 | 2025-03-20 | |
Enamine | EN300-26606137-5.0g |
2-(4-chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethene-1-sulfonamide |
2249694-39-9 | 95.0% | 5.0g |
$3065.0 | 2025-03-20 | |
Enamine | EN300-26606137-1g |
2249694-39-9 | 90% | 1g |
$1057.0 | 2023-09-13 | ||
Enamine | EN300-26606137-5g |
2249694-39-9 | 90% | 5g |
$3065.0 | 2023-09-13 | ||
Enamine | EN300-26606137-0.05g |
2-(4-chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethene-1-sulfonamide |
2249694-39-9 | 95.0% | 0.05g |
$888.0 | 2025-03-20 | |
Enamine | EN300-26606137-1.0g |
2-(4-chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethene-1-sulfonamide |
2249694-39-9 | 95.0% | 1.0g |
$1057.0 | 2025-03-20 | |
Enamine | EN300-26606137-10.0g |
2-(4-chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethene-1-sulfonamide |
2249694-39-9 | 95.0% | 10.0g |
$4545.0 | 2025-03-20 | |
Enamine | EN300-26606137-0.5g |
2-(4-chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethene-1-sulfonamide |
2249694-39-9 | 95.0% | 0.5g |
$1014.0 | 2025-03-20 | |
Enamine | EN300-26606137-10g |
2249694-39-9 | 90% | 10g |
$4545.0 | 2023-09-13 |
(E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide Letteratura correlata
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
2249694-39-9 ((E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide) Prodotti correlati
- 2138346-71-9(5-bromo-1-(2-fluoro-2-methylpropyl)-1H-1,2,4-triazol-3-amine)
- 1057673-19-4(4-Bromo-2-(3-chloropropyl)anisole)
- 2228755-18-6(4-(5-propylthiophen-2-yl)butanal)
- 2171647-89-3(1-amino(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3,3-bis(fluoromethyl)cyclobutan-1-ol)
- 420116-25-2(2-bromo-1-{2,6-dimethylimidazo1,2-apyridin-3-yl}ethan-1-one)
- 2229368-43-6(1-(3-phenyl-1H-pyrazol-4-yl)ethane-1,2-diol)
- 2228368-62-3(2,2-dimethyl-3-(2-methylcyclopropyl)propan-1-amine)
- 49563-66-8(PYRIDINIUM, 1-(2-CARBOXYETHYL)-4-METHYL-, BROMIDE)
- 1514030-57-9(2-(3-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid)
- 1314912-48-5(2,2,2-trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine)
Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
